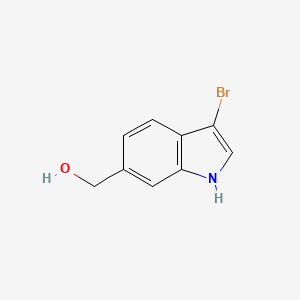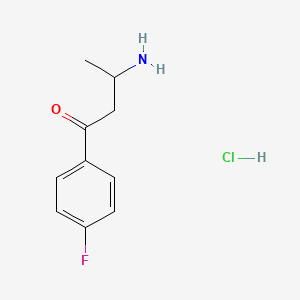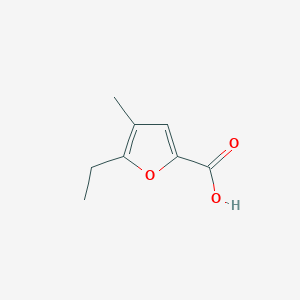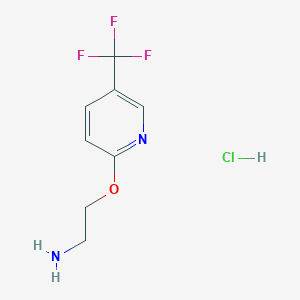
(3-Bromo-1H-indol-6-yl)méthanol
Vue d'ensemble
Description
(3-Bromo-1H-indol-6-yl)methanol is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The presence of a bromine atom at the third position and a hydroxymethyl group at the sixth position of the indole ring makes (3-Bromo-1H-indol-6-yl)methanol a unique compound with distinct chemical properties.
Applications De Recherche Scientifique
(3-Bromo-1H-indol-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: It serves as a probe in studying biological processes involving indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary targets of (3-Bromo-1H-indol-6-yl)methanol, a derivative of indole, are likely to be multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to these receptors . This broad-spectrum binding ability makes indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in ways that modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus , indicating that they may interfere with the viral replication pathways.
Result of Action
Given the broad biological activities of indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level, potentially influencing processes such as cell signaling, inflammation, and viral replication.
Action Environment
The action, efficacy, and stability of (3-Bromo-1H-indol-6-yl)methanol can be influenced by various environmental factors. For instance, the compound is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C. These storage conditions can help maintain the compound’s stability and efficacy.
Analyse Biochimique
Biochemical Properties
(3-Bromo-1H-indol-6-yl)methanol exhibits various biochemical properties due to its indole structure. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities . The compound interacts with multiple receptors and enzymes, binding with high affinity to these biomolecules. For instance, indole derivatives have been reported to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, (3-Bromo-1H-indol-6-yl)methanol may interact with proteins involved in cell signaling pathways, influencing various cellular functions.
Cellular Effects
The effects of (3-Bromo-1H-indol-6-yl)methanol on cells and cellular processes are significant. Indole derivatives, including (3-Bromo-1H-indol-6-yl)methanol, have been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . These compounds can reduce oxidative stress, impede DNA synthesis, and influence target cells’ activation, proliferation, and apoptosis . For example, indole derivatives have been found to inhibit the proinflammatory cytokines and chemokines, reducing induced liver injuries .
Molecular Mechanism
The molecular mechanism of action of (3-Bromo-1H-indol-6-yl)methanol involves its interactions with various biomolecules. The compound exerts its effects by binding to specific receptors and enzymes, leading to enzyme inhibition or activation . For instance, indole derivatives can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase . Additionally, (3-Bromo-1H-indol-6-yl)methanol may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.
Dosage Effects in Animal Models
The effects of (3-Bromo-1H-indol-6-yl)methanol vary with different dosages in animal models. Indole derivatives have been studied for their therapeutic potential at various dosages, and threshold effects have been observed . At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects may occur, including acute oral toxicity, skin corrosion or irritation, and specific target organ toxicity, particularly affecting the respiratory system.
Metabolic Pathways
(3-Bromo-1H-indol-6-yl)methanol is involved in various metabolic pathways. Indole derivatives are known to interact with enzymes and cofactors involved in metabolic processes . The compound may influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression. For example, indole derivatives can affect the degradation of tryptophan, leading to the production of metabolites such as indole-3-acetic acid, a plant hormone .
Transport and Distribution
The transport and distribution of (3-Bromo-1H-indol-6-yl)methanol within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, (3-Bromo-1H-indol-6-yl)methanol may accumulate in specific tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of (3-Bromo-1H-indol-6-yl)methanol can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they may interact with transcription factors and influence gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1H-indol-6-yl)methanol typically involves the bromination of indole derivatives followed by the introduction of a hydroxymethyl group. One common method includes the use of 6-bromoindole as a starting material. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The hydroxymethyl group can be introduced through a reaction with formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of (3-Bromo-1H-indol-6-yl)methanol may involve large-scale bromination and hydroxymethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-1H-indol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: 3-Bromo-1H-indole-6-carboxaldehyde or 3-Bromo-1H-indole-6-carboxylic acid.
Reduction: 3-Hydro-1H-indol-6-yl)methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-1H-indol-3-yl)methanol
- (6-Methyl-1H-indol-3-yl)methanol
- (5-Hydroxy-3-hydroxymethylindole)
Uniqueness
(3-Bromo-1H-indol-6-yl)methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
(3-bromo-1H-indol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENNYIFKJFFWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305682 | |
| Record name | 1H-Indole-6-methanol, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428866-20-9 | |
| Record name | 1H-Indole-6-methanol, 3-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428866-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-methanol, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)

amine](/img/structure/B1378277.png)




![1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378285.png)


![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)

![[5-(Furan-2-yl)furan-2-yl]methanamine](/img/structure/B1378290.png)
